4-Triisopropylsilyloxybenzaldehyde
Overview
Description
Scientific Research Applications
Solid Phase Organic Synthesis : A study by Swayze (1997) explored the use of electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde as linkers for solid-phase organic synthesis. The process involved reductive amination, leading to the formation of benzylic secondary amines and their subsequent conversion into various derivatives (Swayze, 1997).
Chromatographic Analysis : Korhonen and Knuutinen (1984) conducted gas-liquid chromatographic analyses to separate a mixture of chlorinated 4-hydroxybenzaldehydes, demonstrating the use of these compounds in analytical chemistry (Korhonen & Knuutinen, 1984).
Paired Electrolysis in Organic Synthesis : Sherbo et al. (2018) reported on the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, showcasing the application of 4-substituted benzaldehydes in electrosynthesis and catalysis (Sherbo et al., 2018).
Synthesis of Pharmaceuticals : Calzavara and McNulty (2011) described a convergent synthesis of the immunosuppressant FTY720 using 4-hydroxymethylbenzaldehyde as a key intermediate, indicating its role in pharmaceutical synthesis (Calzavara & McNulty, 2011).
Chemical Synthesis and Analysis : Yüksek et al. (2005) discussed the synthesis and non-aqueous medium titrations of new derivatives from reactions with 3-ethoxy-4-hydroxybenzaldehyde, highlighting its importance in chemical synthesis and analysis (Yüksek et al., 2005).
Solution Thermodynamics : Wang, Xu, and Xu (2017) studied the solubility and solution thermodynamics of 4-hydroxybenzaldehyde, contributing to our understanding of its physical and chemical properties (Wang, Xu, & Xu, 2017).
Electrocatalytic Activity : Pariente et al. (1996) investigated the electrocatalytic activity of films derived from dihydroxybenzaldehydes towards NADH oxidation, suggesting potential applications in biosensor development (Pariente et al., 1996).
properties
IUPAC Name |
4-tri(propan-2-yl)silyloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-15(11-17)8-10-16/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIGJZUSZSKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trisisopropylsilyloxy)benzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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